Superior Monomeric Cyclization Yield of 6-Phenyl-1-hexene Under Free-Radical Conditions
In a direct head-to-head study of ω-phenyl-1-alkenes (Ph(CH2)nCH=CH2, n=2-5) under identical free-radical conditions (di-t-butyl peroxide, 140-150°C), 6-phenyl-1-hexene achieved a 24% total yield of monomeric cyclization products, primarily cis- and trans-1-methyl-2-phenylcyclopentane [1]. This represents a 5.5-fold increase over 5-phenyl-1-pentene (4.4%) and an 8-fold increase over 4-phenyl-1-butene (3.0%) [1]. The chain length of six carbons uniquely enables preferential 5-exo-trig cyclization, a pathway unavailable to shorter homologues.
| Evidence Dimension | Total yield of monomeric cyclization products |
|---|---|
| Target Compound Data | 24% (DBP), 5-3.8% (BP) |
| Comparator Or Baseline | 4-Phenyl-1-butene: 3.0%; 5-Phenyl-1-pentene: 4.4%; 7-Phenyl-1-heptene: 10.4% |
| Quantified Difference | 6-Phenyl-1-hexene yields 5.5x to 8x higher than shorter analogues; 2.3x higher than 7-phenyl-1-heptene |
| Conditions | di-t-butyl peroxide, 140-150°C, 4:1 olefin:peroxide molar ratio |
Why This Matters
Higher cyclization yield directly translates to greater synthetic efficiency and reduced waste, critical for both laboratory-scale method development and industrial process economics.
- [1] Pines, H., Sih, N. C., & Rosenfield, D. B. (1966). Free-Radical-Induced Cyclization of ω-Phenyl-1-alkenes. The Journal of Organic Chemistry, 31(7), 2255-2260. View Source
